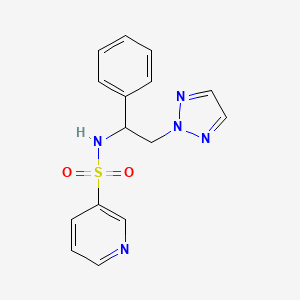
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Triazoles are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation . Their ability to form hydrogen bonding and bipolar interactions allows them to interact with biomolecular targets and improve solubility .
Synthesis Analysis
The synthesis of 1,2,3-triazoles often involves a Cu(I) catalyzed [3+2] dipolar cycloaddition between N-substituted(prop-2-yn-1-yl)amines and azides . This reaction is known as the Huisgen cycloaddition .Molecular Structure Analysis
1,2,3-Triazoles are five-membered aromatic azole chains containing two carbon and three nitrogen atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .Chemical Reactions Analysis
1,2,3-Triazoles are stable under a variety of conditions, including hydrolysis, oxidation, reduction, and enzymatic degradation . They can also engage in a variety of chemical reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis
1,2,3-Triazoles are stable heterocyclic compounds. Their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipolar-dipole and π-stacking interactions contribute to their enhanced biocompatibility .Scientific Research Applications
Organic Synthesis
N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)pyridine-3-sulfonamide and related compounds are involved in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. The one-pot synthesis of N-(imidazo[1,2-a]pyridin-3-yl)- and N-(imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides showcases the utility of related sulfonamides in generating nucleophilic addition products, which can be cyclized to form various heterocyclic derivatives. These processes underline the importance of such compounds in expanding the toolbox for organic synthesis and heterocyclic chemistry (Rozentsveig et al., 2013).
Antimicrobial Activity
Compounds containing the sulfonamido moiety, similar to the subject compound, have been evaluated for their antibacterial properties. The synthesis of novel heterocyclic compounds bearing a sulfonamido group has shown promising antibacterial activity. This highlights the potential application of such compounds in addressing bacterial resistance and developing new antibacterial agents (Azab et al., 2013).
Herbicidal Activity
In the realm of agriculture, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, akin to the target compound, have demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This suggests the potential of such sulfonamides in the development of new, more efficient herbicides, contributing to agricultural sustainability and productivity (Moran, 2003).
Mechanism of Action
The mechanism of action of 1,2,3-triazoles depends on their specific structure and the biological target they interact with . For example, the anticancer activity of some triazole derivatives is due to the N1 and N2 nitrogen atoms of the triazole moiety that actively contribute in binding to the active site of enzyme .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c21-23(22,14-7-4-8-16-11-14)19-15(12-20-17-9-10-18-20)13-5-2-1-3-6-13/h1-11,15,19H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAMEKGKPHYHRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2N=CC=N2)NS(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-benzyl-N-(4-methoxyphenyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2735876.png)
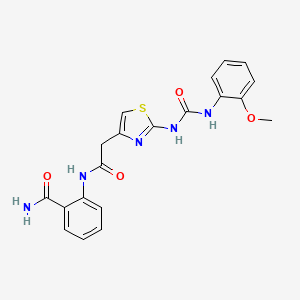
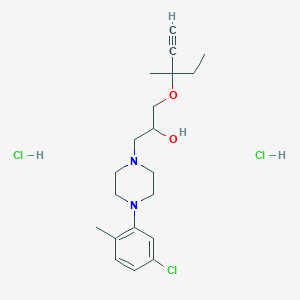
![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)


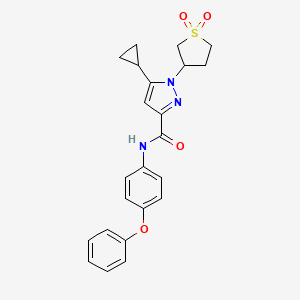


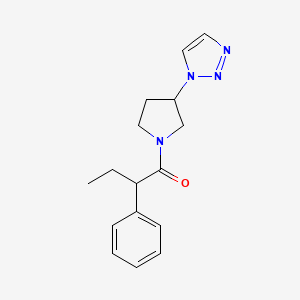
![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)

